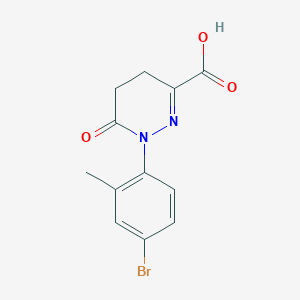
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, also known as HSMKE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HSMKE is a small molecule with a molecular weight of 309.4 g/mol and a chemical formula of C14H17NO3S.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In inflammation, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its small molecular size, which allows for easy penetration of cell membranes. 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is also relatively stable and can be synthesized in large quantities. However, one limitation of using 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
Orientations Futures
There are several future directions for the study of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic potential in other diseases. Additionally, the development of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone analogs with improved efficacy and reduced toxicity could lead to the development of novel therapeutics.
Méthodes De Synthèse
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone can be synthesized using a multi-step process that involves the reaction of 3-hydroxythiophenol with morpholine in the presence of a base, followed by the reaction of the resulting product with ethyl chloroacetate. The final step involves the hydrolysis of the ethyl ester to yield 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone. The purity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurological disorder research, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-10-2-1-3-11(8-10)17-9-12(15)13-4-6-16-7-5-13/h1-3,8,14H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOYRMRIIYRYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)


![2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
![N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)
![3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B6644247.png)
![Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate](/img/structure/B6644265.png)


![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)